Cas no 2763919-52-2 ([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)

[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a methoxyethyl-substituted oxolane ring, which enhances solubility and reactivity in polar solvents, and a reactive sulfonyl chloride group suitable for nucleophilic substitution reactions. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing sulfonamide or sulfonate esters. Its stability under controlled conditions and well-defined reactivity profile make it a reliable reagent for introducing sulfonyl functionalities into complex molecules. The product is typically handled under inert conditions due to moisture sensitivity, ensuring consistent performance in synthetic applications.
[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride structure
2763919-52-2 structure
商品名:[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
CAS番号:2763919-52-2
MF:C8H15ClO4S
メガワット:242.720300912857
CID:5560267
PubChem ID:165997207

[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2763919-52-2
    • EN300-37363548
    • [3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
    • [3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
    • インチ: 1S/C8H15ClO4S/c1-12-4-2-8(3-5-13-6-8)7-14(9,10)11/h2-7H2,1H3
    • InChIKey: ORIORMSXIYDDNV-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1(CCOC)COCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 242.0379578g/mol
  • どういたいしつりょう: 242.0379578g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 61Ų

[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37363548-0.05g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
0.05g
$1032.0 2023-07-06
Enamine
EN300-37363548-1.0g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
1.0g
$1229.0 2023-07-06
Enamine
EN300-37363548-5.0g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
5.0g
$3562.0 2023-07-06
Enamine
EN300-37363548-0.1g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
0.1g
$1081.0 2023-07-06
Enamine
EN300-37363548-0.5g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
0.5g
$1180.0 2023-07-06
Enamine
EN300-37363548-2.5g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
2.5g
$2408.0 2023-07-06
Enamine
EN300-37363548-10.0g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
10.0g
$5283.0 2023-07-06
Enamine
EN300-37363548-0.25g
[3-(2-methoxyethyl)oxolan-3-yl]methanesulfonyl chloride
2763919-52-2
0.25g
$1131.0 2023-07-06

[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride 関連文献

[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chlorideに関する追加情報

Comprehensive Overview of [3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride (CAS No. 2763919-52-2)

[3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride (CAS No. 2763919-52-2) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. This compound features a unique oxolane (tetrahydrofuran) ring substituted with a methoxyethyl group and a methanesulfonyl chloride moiety, making it a versatile intermediate for constructing complex molecular architectures. Its molecular formula, C8H15ClO4S, reflects its balanced reactivity and stability, which are critical for high-precision chemical transformations.

The growing interest in sulfonylation reactions and heterocyclic chemistry has positioned [3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride as a valuable tool for researchers. Recent trends in drug discovery and bioconjugation highlight its utility in modifying peptides, proteins, and small molecules. For instance, its sulfonyl chloride group enables efficient coupling with amines or alcohols, a process widely explored in proteomics and biomarker development. This aligns with the increasing demand for click chemistry and site-specific modifications in biopharmaceuticals.

From a synthetic perspective, the oxolane ring in this compound offers conformational rigidity, which can influence the stereochemical outcomes of reactions. This property is particularly relevant in asymmetric synthesis, where controlling chirality is paramount. Researchers investigating catalysis or chiral auxiliaries often seek such building blocks to achieve enantioselective transformations. Additionally, the methoxyethyl side chain enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems—a key consideration for green chemistry initiatives.

Analytical characterization of [3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for industrial-scale applications. The compound’s stability under inert atmospheres and recommended storage at low temperatures are frequently discussed in chemical forums and patent literature, addressing common queries about its handling and shelf life.

In the context of material science, derivatives of this sulfonyl chloride have been explored for designing polymeric coatings and functionalized surfaces. Its ability to introduce sulfonamide or sulfonate groups makes it attractive for modifying nanomaterials or conductive polymers, areas gaining traction due to advancements in flexible electronics and energy storage. Such interdisciplinary applications underscore its relevance beyond traditional organic chemistry.

As regulatory frameworks evolve, the compound’s compliance with REACH and other global chemical regulations is often scrutinized. Manufacturers emphasize its use under controlled conditions, aligning with laboratory safety protocols. This proactive approach resonates with the broader shift toward sustainable chemistry and responsible sourcing—topics dominating industry conferences and academic publications.

Looking ahead, [3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride is poised to play a pivotal role in emerging fields like degrdadable polymers and targeted drug delivery systems. Its structural features align with the demand for multifunctional linkers in bioconjugate vaccines and theranostic agents. For researchers navigating structure-activity relationships or molecular design, this compound offers a compelling case study in balancing reactivity with functional diversity.

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